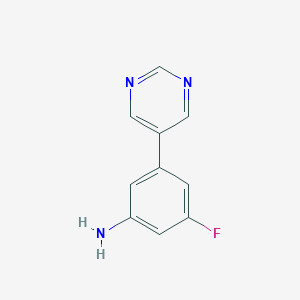
3-Fluoro-5-(pyrimidin-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(pyrimidin-5-yl)aniline is a heterocyclic aromatic amine that features a fluorine atom and a pyrimidine ring attached to an aniline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic aromatic substitution reaction of a fluorinated pyridine derivative with an aniline derivative under controlled conditions . Another approach includes the use of palladium-catalyzed cross-coupling reactions to introduce the pyrimidine ring .
Industrial Production Methods
Industrial production of 3-Fluoro-5-(pyrimidin-5-yl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-5-(pyrimidin-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
3-Fluoro-5-(pyrimidin-5-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-(pyrimidin-5-yl)aniline involves its interaction with specific molecular targets, such as protein kinases. It inhibits the activity of these enzymes, which play a crucial role in cell signaling pathways, thereby affecting cell growth and proliferation . This makes it a promising candidate for anticancer drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-6-(pyrimidin-5-yl)aniline: Similar structure but with different positional isomerism.
1-(3-Fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea: A more complex derivative with additional functional groups.
Uniqueness
3-Fluoro-5-(pyrimidin-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its metabolic stability and bioavailability, making it a valuable compound in drug discovery and development.
Propriétés
Formule moléculaire |
C10H8FN3 |
|---|---|
Poids moléculaire |
189.19 g/mol |
Nom IUPAC |
3-fluoro-5-pyrimidin-5-ylaniline |
InChI |
InChI=1S/C10H8FN3/c11-9-1-7(2-10(12)3-9)8-4-13-6-14-5-8/h1-6H,12H2 |
Clé InChI |
XTCOKLGJBFWSFR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1N)F)C2=CN=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Cyclobutylmethoxy)methyl]piperidine](/img/structure/B12070536.png)
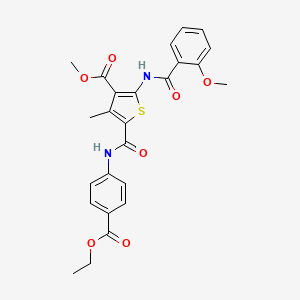



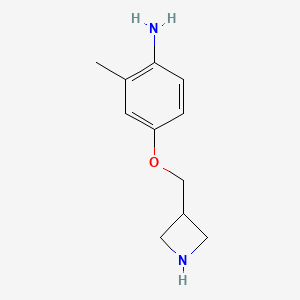

![O-[2-(4-bromophenyl)ethyl]hydroxylamine](/img/structure/B12070581.png)
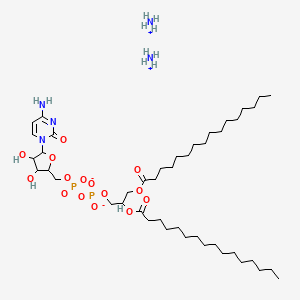

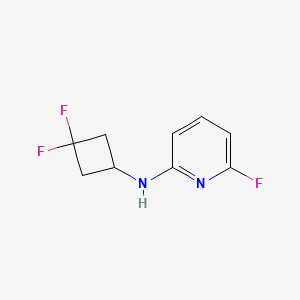
![[(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070616.png)
![3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12070618.png)
![5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B12070622.png)
